2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
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Overview
Description
2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with chlorine and methyl substituents enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with a suitable cyclizing agent, such as a strong base or acid, to form the desired pyrrolopyridine structure . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring, affecting its electronic properties.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atom under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyridines .
Scientific Research Applications
2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Uniqueness
2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for functionalization compared to similar compounds .
Properties
Molecular Formula |
C9H9ClN2O |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-chloro-3,6-dimethyl-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C9H9ClN2O/c1-5-3-6-7(11-8(5)10)4-12(2)9(6)13/h3H,4H2,1-2H3 |
InChI Key |
KKNORGINPIVRIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(C2=O)C)N=C1Cl |
Origin of Product |
United States |
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